

2-(Methylsulfonyl)pyrimidine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-(Methylsulfonyl)pyrimidine

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An in-depth technical guide on **2-(Methylsulfonyl)pyrimidine**, focusing on its chemical identifiers, synthesis, reactivity, and applications in drug discovery and chemical biology. This document is intended for researchers, scientists, and drug development professionals.

Core Identifiers and Properties

2-(Methylsulfonyl)pyrimidine is a versatile reagent that has gained significant attention in medicinal chemistry and chemical biology. Its utility stems from its reactivity as a selective thiol-alkylating agent, making it a valuable tool for covalent drug design and protein modification studies.^{[1][2][3]}

Below is a summary of its key chemical identifiers and properties:

Identifier Type	Value
CAS Number	14161-09-2
Molecular Formula	C ₅ H ₆ N ₂ O ₂ S
Molecular Weight	158.18 g/mol
IUPAC Name	2-(methylsulfonyl)pyrimidine
Synonyms	Methyl Pyrimidin-2-Yl Sulphone
PubChem CID	13289225
MDL Number	MFCD06795939
InChI	1S/C5H6N2O2S/c1-10(8,9)5-6-3-2-4-7-5/h2-4H,1H3
InChI Key	OIGXNHYFKZCTCH-UHFFFAOYSA-N
Physical Form	Solid
Purity	Typically >95%
Storage	Sealed in a dry, room temperature environment

Sources:[4][5][6]

Synthesis of 2-(Methylsulfonyl)pyrimidine Derivatives

An efficient and environmentally friendly method for the synthesis of functionalized **2-(methylsulfonyl)pyrimidine** derivatives has been developed.[7][8] The general approach involves a three-step process starting from the cyclocondensation of a 1,3-dicarbonyl compound with thiourea or its S-methylated derivative, followed by S-methylation (if necessary) and subsequent oxidation of the resulting 2-(methylthio)pyrimidine.[9]

Experimental Protocol: General Synthesis of 2-(Methylsulfonyl)pyrimidines

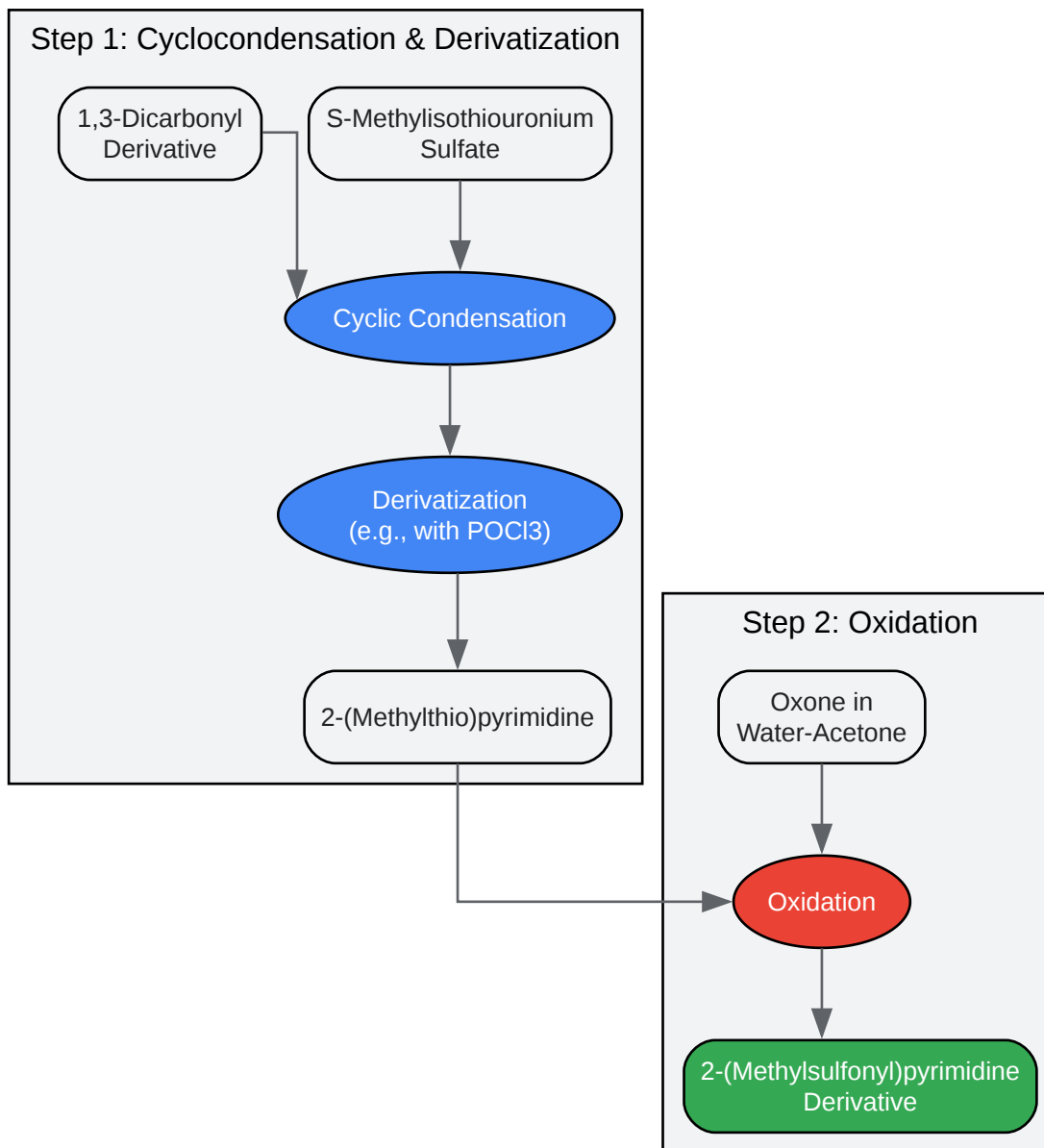
Step 1: Synthesis of 2-(Methylthio)pyrimidines

- To a stirred solution of 2-methyl-2-thiopseudourea sulfate (60 mmol) in 120 mL of ethanol, add the appropriate 1,3-dicarbonyl derivative (50 mmol) and sodium hydroxide (60 mmol) at room temperature.
- Heat the reaction mixture at reflux for 4 hours.
- After cooling to room temperature, a precipitate will form. Filter the residue to yield the intermediate pyrimidine-2-thiol derivative as a white solid.
- Dry the solid under vacuum and use it directly in the next step.
- React the intermediate with POCl_3 (40 mL) in the presence of NEt_3 (50 mmol) and heat at reflux for 3 hours to yield the 2-(methylthio)pyrimidine.[8]

Step 2: Oxidation to **2-(Methylsulfonyl)pyrimidines**

- Prepare a mixture of the 2-(methylthio)pyrimidine (5 mmol) and tetrabutylammonium bromide (0.5 mmol, 10 mol%) in 20 mL of acetone and stir at room temperature.
- Slowly add a solution of Oxone (12.5 mmol, 2.5 equivalents) in 20 mL of water to the vigorously stirred mixture.
- Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
- Isolate the product by filtering through a Buechner funnel, washing with water, and then drying to obtain the solid **2-(methylsulfonyl)pyrimidine**. [8][9]

General Synthesis Workflow for 2-(Methylsulfonyl)pyrimidine Derivatives



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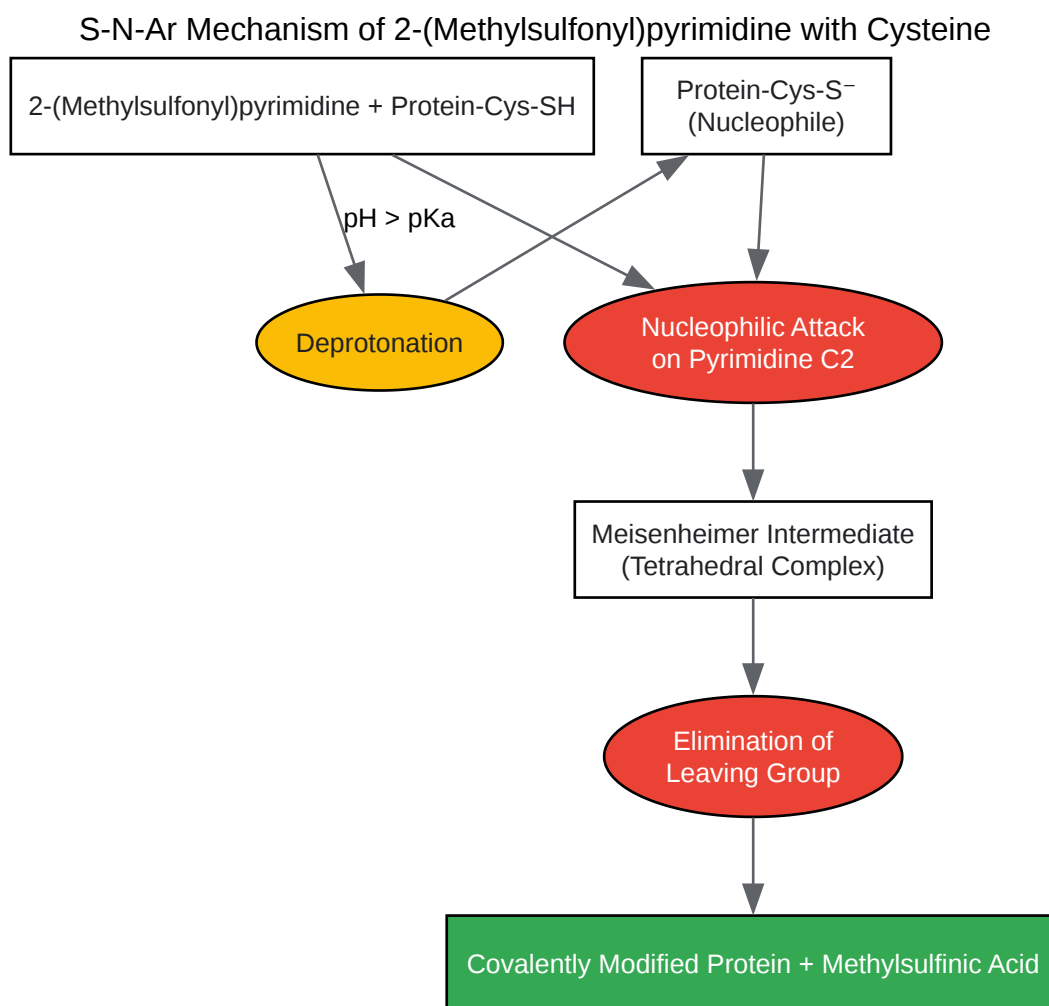
Caption: A flowchart illustrating the two-step synthesis of **2-(methylsulfonyl)pyrimidine** derivatives.

Reactivity and Mechanism of Action

2-Sulfonylpyrimidines are effective cysteine-selective covalent modifiers that react via a nucleophilic aromatic substitution (S_NAr) mechanism.^{[2][3]} The sulfonyl group acts as an

excellent leaving group, and the pyrimidine ring is activated towards nucleophilic attack by the thiolate anion of a cysteine residue.[1][10] This reaction is highly chemoselective for cysteine over other amino acids.[1]

The reactivity of the 2-sulfonylpyrimidine scaffold can be finely tuned over several orders of magnitude by introducing electron-withdrawing or -donating substituents on the pyrimidine ring.[1][11] This tunability allows for the design of covalent inhibitors with desired reaction kinetics for specific biological targets.[2][3]



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Caption: The reaction pathway for the covalent modification of a cysteine residue by **2-(methylsulfonyl)pyrimidine**.

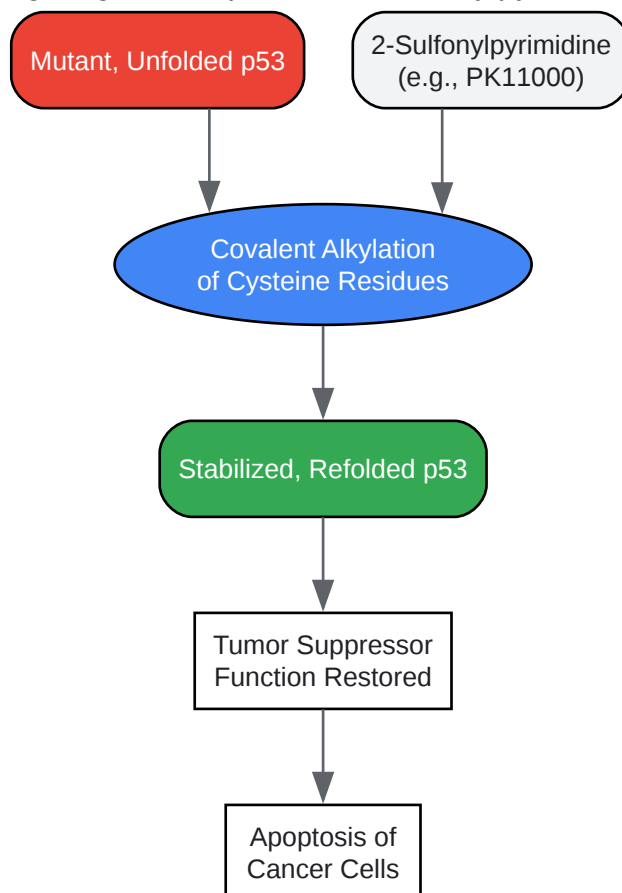
Applications in Drug Discovery and Chemical Biology

The unique reactivity profile of 2-sulfonylpyrimidines has made them valuable "warheads" for the development of covalent inhibitors and chemical probes.

Stabilization of p53 Cancer Mutants

The tumor suppressor protein p53 is frequently mutated in human cancers, often leading to its destabilization. 2-Sulfonylpyrimidines, such as the compound PK11000, have been shown to stabilize thermolabile p53 cancer mutants by selectively alkylating surface-exposed cysteine residues.[1][2] This covalent modification restores the proper folding and function of the mutant p53, leading to the depletion of reactive oxygen species (ROS) and selective toxicity in p53-compromised cancer cells.[1][11]

Targeting Mutant p53 with 2-Sulfonylpyrimidines



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Caption: The mechanism of action of 2-sulfonylpyrimidines in stabilizing mutant p53.

Inhibition of Bacterial Sortase A

Sortase A (SrtA) is a bacterial enzyme crucial for anchoring virulence factors to the cell wall of Gram-positive bacteria, such as *Staphylococcus aureus*. Inhibiting SrtA is a promising anti-infective strategy. 2-Sulfonylpyrimidines have been developed as irreversible inhibitors of SrtA. [3] They act by covalently modifying the active site cysteine residue (Cys184), thereby inactivating the enzyme and preventing bacterial pathogenesis.[3]

Safety and Handling

2-(Methylsulfonyl)pyrimidine and its derivatives are classified as irritants. The following precautionary statements apply:

- H315: Causes skin irritation.[6]
- H319: Causes serious eye irritation.[6]
- H335: May cause respiratory irritation.[6][12]

Handling Precautions:

- Avoid contact with skin, eyes, and clothing.[13][14]
- Use only in a well-ventilated area or under a chemical fume hood.[12][13]
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14]
- Wash hands thoroughly after handling.[13][14]
- Store in a tightly-closed container in a dry, cool, and well-ventilated place.[14]

First Aid Measures:

- If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[14]

- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[14]
- If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[14]

Conclusion

2-(Methylsulfonyl)pyrimidine is a powerful and versatile chemical entity for researchers in drug discovery and chemical biology. Its well-defined reactivity, tunable kinetics, and demonstrated efficacy in targeting key proteins like mutant p53 and bacterial sortase A underscore its importance as a covalent warhead. The synthetic accessibility and the growing body of research on its applications will likely lead to the development of novel therapeutics and chemical probes in the future.

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